1-(6-Chloropyridin-3-yl)-3-methylthiourea

説明

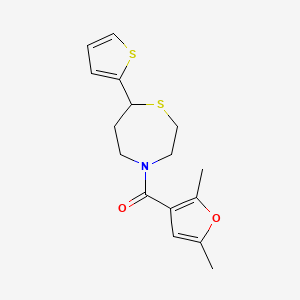

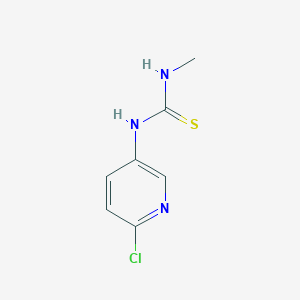

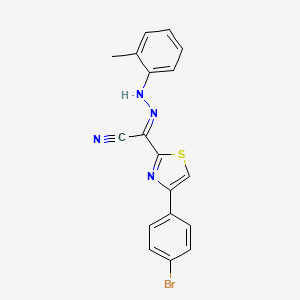

1-(6-Chloropyridin-3-yl)-3-methylthiourea (CMUT) is a unique chemical compound found in nature. It has a wide range of applications in scientific research and is used in numerous laboratory experiments. CMUT is a derivative of the pyridinium group and is an important intermediate for the synthesis of other compounds. CMUT is a colorless solid with a melting point of 115-116 °C. Its chemical structure consists of a chloropyridine ring and a methylthiourea group.

科学的研究の応用

Structural and Spectral Analysis

Research has delved into the structural, spectral, and thermal properties of various thiourea derivatives, closely related to 1-(6-Chloropyridin-3-yl)-3-methylthiourea. These studies highlight the influence of molecular structure on the intramolecular and intermolecular hydrogen bonding, as well as the planarity of the molecules. The positioning of the methyl substituent on the pyridine ring significantly impacts these properties, and 1H NMR studies further demonstrate the resonance behaviors of these compounds in solution (Kelman, Szczepura, Goldberg, Kaminsky, Hermetet, Ackerman, Swearingen, West, 2002).

Biological Activities

A study on N aryl N' (6 chloropyridine 3 yl)methylthioureas, which share a structural resemblance to this compound, revealed that these compounds exhibit plant growth activating effects on crops like cucumber and rice. Additionally, these compounds demonstrated insecticidal activities on Musca domestica, suggesting their potential application in agricultural contexts (Yan‐Song Zheng, 2001).

Molecular Interaction and Computational Studies

Insights into the molecular interaction and computational aspects of related compounds, like pyrazole derivatives of 1-(6-chloro-pyridin-2-yl), were explored through methods like X-ray diffraction and density-functional-theory (DFT) calculations. These studies provide a deeper understanding of the molecular structures and the thermodynamic properties of such compounds, which can be critical for their application in various scientific domains (Shen, Huang, Diao, Lei, 2012).

Chemical Synthesis and Applications

The synthesis processes involving alpha-nitro ketone intermediates as electrophiles and nucleophiles provide valuable insights into the chemical properties and potential applications of the resulting compounds in areas like receptor probing in biological systems (Zhang, Tomizawa, Casida, 2004).

特性

IUPAC Name |

1-(6-chloropyridin-3-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3S/c1-9-7(12)11-5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURLSHWEBJKVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2650508.png)

![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)